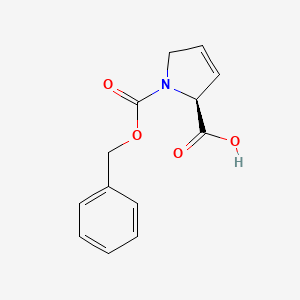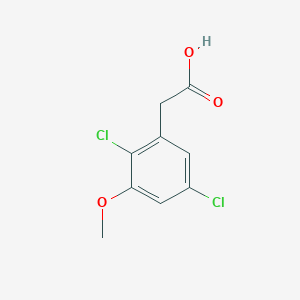
7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid involves multiple steps, typically starting with the preparation of the isoindole core. The key steps include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethoxybenzyl Group: This step often involves nucleophilic substitution reactions where the trifluoromethoxybenzyl group is introduced to the isoindole core.
Oxidation and Functionalization: The final steps involve oxidation reactions to introduce the oxo group and further functionalization to attach the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents to the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, such as amines and thiols, are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or amines.
Applications De Recherche Scientifique
7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxybenzyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the isoindole core can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methyl-1-oxo-2-(4-methoxybenzyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
7-Methyl-1-oxo-2-(4-chlorobenzyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid: Contains a chlorobenzyl group instead of a trifluoromethoxybenzyl group.
Uniqueness
The presence of the trifluoromethoxy group in 7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C18H14F3NO4 |
|---|---|
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
7-methyl-1-oxo-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindole-5-carboxylic acid |
InChI |
InChI=1S/C18H14F3NO4/c1-10-6-12(17(24)25)7-13-9-22(16(23)15(10)13)8-11-2-4-14(5-3-11)26-18(19,20)21/h2-7H,8-9H2,1H3,(H,24,25) |
Clé InChI |
IZGHIRHMKPXRNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(2-Aminoethyl)-3-pyridyl]ethylamine](/img/structure/B8502593.png)
![2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B8502603.png)





![(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester](/img/structure/B8502655.png)
![6-Azaspiro[4.5]decan-10-one](/img/structure/B8502671.png)
![5-Butylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8502677.png)



